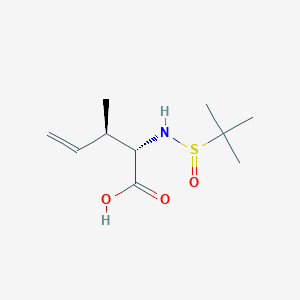
(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid is a chiral amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid typically involves stereoselective reactions. One common method is the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine through visible light-promoted photoredox catalysis . This method allows the use of carboxylic acids as radical precursors without prior derivatization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of stereoselective synthesis and photoredox catalysis can be scaled up for industrial applications. The use of catalytic amounts of organic acridinium-based photocatalysts is crucial in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid has several scientific research applications, including:
Chemistry: Used in the synthesis of chiral compounds and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2,3-Dibromo-3-phenylpropanoic acid
- Other chiral amino acid derivatives
Uniqueness
What sets (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid apart is its unique stereochemistry and the presence of the tert-butylsulfinyl group. This structural feature imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C10H19NO3S |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
(2S,3R)-2-(tert-butylsulfinylamino)-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15?/m1/s1 |
Clé InChI |
LKFAJBSAIXZFTJ-QOQVMDBCSA-N |
SMILES isomérique |
C[C@H](C=C)[C@@H](C(=O)O)NS(=O)C(C)(C)C |
SMILES canonique |
CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)



![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)



